Cas no 879275-72-6 (2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
879275-72-6 structure
Nom du produit:2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:879275-72-6
Le MF:C13H17BF2O2
Mégawatts:254.080691099167
MDL:MFCD16996279
CID:2139377
PubChem ID:59264588

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • 2-(2-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • TQU0172
    • YUYOJSXBLFWGPR-UHFFFAOYSA-N
    • MB20384
    • AK313666
    • 2-(2-Difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(4-(difluoromethyl)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[2-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • DB-291596
    • SCHEMBL183904
    • Z2049763666
    • EN300-253203
    • 2-(Difluoromethyl)benzeneboronic acid pinacol ester
    • MFCD16996279
    • C76898
    • 879275-72-6
    • 2-(Difluoromethyl)benzene boronic acid, pinacol ester
    • CS-0102548
    • DS-11965
    • AKOS027322526
    • 2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD16996279
    • Piscine à noyau: 1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8,11H,1-4H3
    • La clé Inchi: YUYOJSXBLFWGPR-UHFFFAOYSA-N
    • Sourire: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1)F

Propriétés calculées

  • Qualité précise: 254.1289663g/mol
  • Masse isotopique unique: 254.1289663g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 2
  • Complexité: 291
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 18.5

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
DS-11965-10G
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 >95%
10g
£4439.00 2025-02-09
Enamine
EN300-253203-5.0g
2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
5.0g
$1693.0 2024-06-19
Enamine
EN300-253203-1.0g
2-[2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
1.0g
$584.0 2024-06-19
Alichem
A019121898-1g
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
1g
$905.97 2023-08-31
TRC
D592140-25mg
2-[2-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6
25mg
$ 275.00 2022-06-05
Alichem
A019121898-250mg
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 95%
250mg
$351.82 2023-08-31
Apollo Scientific
PC01681-1g
2-(Difluoromethyl)benzene boronic acid, pinacol ester
879275-72-6
1g
£280.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1173188-10g
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 97%
10g
¥12425.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1173188-100mg
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 97%
100mg
¥927.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1173188-1g
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
879275-72-6 97%
1g
¥2760.00 2024-04-27

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Méthode de production 2

Conditions de réaction
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 5 min, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Méthode de production 3

Conditions de réaction
1.1 Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 12 h, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium perborate (NaBO3) tetrahydrate Solvents: Acetic acid ;  30 min, rt; rt → 50 °C; overnight, 50 °C
2.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
2.2 5 min, -78 °C
3.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Méthode de production 5

Conditions de réaction
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 5 min, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

Méthode de production 6

Conditions de réaction
1.1 Reagents: Trimethylsilyl triflate Solvents: Dichloromethane ;  5 min, rt; rt → -78 °C
1.2 5 min, -78 °C
2.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
The ortho Difluoroalkylation of Aryliodanes with Enol Silyl Ethers: Rearrangement Enabled by a Fluorine Effect
Huang, Xin; et al, Angewandte Chemie, 2019, 58(18), 5956-5961

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:879275-72-6)2-2-(Difluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A940520
Pureté:99%/99%
Quantité:1g/5g
Prix ($):269.0/760.0